molecular formula C7H12ClF3N2O B2666006 N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride CAS No. 2378503-39-8

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B2666006
CAS No.: 2378503-39-8
M. Wt: 232.63
InChI Key: HYONFENOHRKUPI-UHFFFAOYSA-N
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Description

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C7H11F3N2O·HCl. It is known for its unique structure, which includes a trifluoropropyl group and a cyclopropane ring.

Preparation Methods

The synthesis of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride can be achieved through several routes. One common method involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing .

Properties

IUPAC Name

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5(3-11)12-6(13)4-1-2-4;/h4-5H,1-3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYONFENOHRKUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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